1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid
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Overview
Description
1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid is a compound with the molecular formula C10H12N2O6S and a molecular weight of 288.28 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a furan ring, a sulfonyl group, and a pyrrolidine ring .
Chemical Reactions Analysis
1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets involved in its action are not well-characterized, indicating the need for further research .
Comparison with Similar Compounds
1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H12N2O6S |
---|---|
Molecular Weight |
288.28 g/mol |
IUPAC Name |
1-(5-carbamoylfuran-2-yl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O6S/c11-9(13)7-3-4-8(18-7)19(16,17)12-5-1-2-6(12)10(14)15/h3-4,6H,1-2,5H2,(H2,11,13)(H,14,15) |
InChI Key |
JJUHFYRMQKNGEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(O2)C(=O)N)C(=O)O |
Origin of Product |
United States |
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